The synthesis of Tranilast-13C3 involves several steps, typically starting from commercially available precursors. The following general method outlines the synthesis process:
The synthesis must be carefully controlled to ensure that the isotopic labeling occurs without introducing unwanted side reactions.
Tranilast-13C3 retains the core structure of Tranilast, which is characterized by its aromatic ring and amide functional group. The molecular formula for Tranilast is C15H13N with the isotopically labeled version being C15H10^13C3N.
The molecular structure can be represented as follows:
Key structural features include:
Tranilast-13C3 undergoes various chemical reactions typical of amides and aromatic compounds. Key reactions include:
These reactions are significant for understanding the compound's stability and reactivity in biological systems.
The mechanism of action of Tranilast involves several pathways:
The pharmacological profile is supported by data showing reduced levels of inflammatory mediators in treated models.
Tranilast-13C3 exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy provide insights into these properties by revealing interactions at the molecular level.
Tranilast-13C3 has several applications in scientific research:
Tranilast-13C3 (chemical name: N-(3',4'-dimethoxycinnamoyl)anthranilic acid-13C3) is a stable isotope-labeled analog of the anti-inflammatory and anti-fibrotic drug tranilast. Its molecular structure features three ¹³C atoms specifically incorporated into the anthranilic acid moiety, replacing natural ¹²C atoms at positions C-1, C-2, and C-3 of the carboxylic acid-bearing ring [3] [9]. This strategic labeling preserves the core molecular geometry while introducing measurable mass differences essential for tracer applications. The isotopic enrichment (typically ≥99% ¹³C at designated positions) maintains the compound's electronic configuration and steric properties, ensuring minimal perturbation of biochemical interactions [9].
Table 1: Molecular Identity of Tranilast-13C3 vs. Native Tranilast
Property | Tranilast-13C3 | Native Tranilast |
---|---|---|
Molecular Formula | C₁₅¹³C₃H₁₇NO₅ | C₁₈H₁₇NO₅ |
Molecular Weight | 330.31 g/mol | 327.33 g/mol |
CAS Registry Number | Not assigned | 53902-12-8 |
Isotopic Purity | ≥95-99% ¹³C | Natural abundance (1.07% ¹³C) |
Labeling Position | Anthranilate ring carbons | N/A |
Tranilast-13C3 exhibits near-identical physicochemical behavior to its non-labeled counterpart, with critical parameters essential for experimental applications:
Solubility Profile: Like native tranilast, the ¹³C-labeled form shows limited aqueous solubility (<0.1 mg/mL in water) but high solubility in polar organic solvents such as DMSO (200 mg/mL) [5] [8]. This characteristic necessitates specialized formulations (e.g., amorphous solid dispersions) for biological studies requiring aqueous media [1].
Thermal and Photochemical Stability: The compound demonstrates stability under standard storage conditions (-20°C, protected from light). Isotopic substitution does not significantly alter degradation pathways, with both forms showing sensitivity to UV exposure due to the conjugated cinnamoyl system [8]. Accelerated stability studies indicate negligible isotopic exchange or position-specific scrambling under physiological pH and temperature [9].
Solid-State Characteristics: Crystallinity and melting behavior remain comparable to native tranilast, confirmed via differential scanning calorimetry and X-ray diffraction. The slight mass difference does not impact crystal lattice energy or polymorphic transitions [3].
Table 2: Comparative Solubility Profile
Solvent | Tranilast-13C3 Solubility | Native Tranilast Solubility |
---|---|---|
Water | Insoluble | Insoluble |
DMSO | ~200 mg/mL | 201.63 mM (66 mg/mL) |
Ethanol | Insoluble | Insoluble |
Simulated Gastric Fluid (pH 1.2) | Slightly improved* | 3,000× dissolution rate increase with Eudragit® EPO formulation [1] |
*Formulation-dependent enhancement observed in amorphous solid dispersions [1] [4]
The primary distinction between Tranilast-13C3 and its non-labeled counterpart resides in their mass spectrometric and vibrational spectroscopic signatures:
Mass Spectrometry: The +3 Da mass shift creates distinct molecular ion peaks (M+3 for labeled vs. M+0 for unlabeled), enabling unambiguous differentiation in LC-MS/MS analyses. This facilitates quantitative tracer studies without chromatographic separation [9].
Vibrational Spectroscopy: While FT-IR spectra show identical functional group absorbances, subtle peak shifts occur in the anthranilate ring vibrations:
Table 3: Vibrational Spectroscopy Differences
Vibrational Mode | Native Tranilast (cm⁻¹) | Tranilast-13C3 (cm⁻¹) | Shift (Δcm⁻¹) |
---|---|---|---|
Anthranilate C=O stretch | 1650 | 1647 | -3 |
Cinnamoyl C=C stretch | 1605 | 1605 | 0 |
Aromatic C-H bend | 745 | 745 | 0 |
¹³C-¹²C skeletal vibration | N/A | 980* | New peak |
*Theoretical position based on isotopic mass calculations [9]
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0